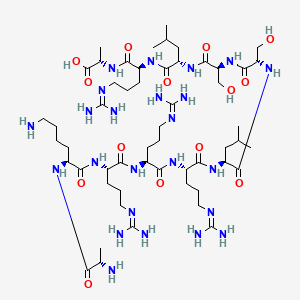

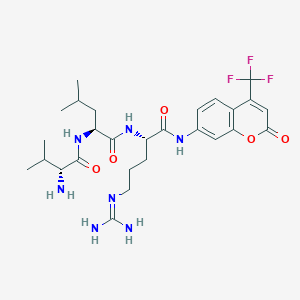

H-D-Val-Leu-Arg-AFC

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

H-D-Val-Leu-Arg-AFC is a fluorogenic substrate commonly used in enzymatic assays to measure the activity of proteases. When added to a reaction mixture containing the enzyme of interest, this compound is cleaved by the protease, releasing a fluorescent compound . This compound is particularly useful in studying the activity of various proteases in both in vitro and in vivo experimental applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

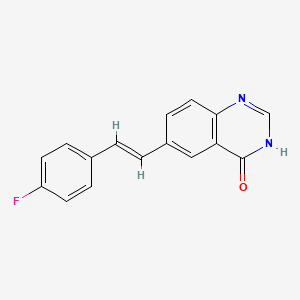

The synthesis of H-D-Val-Leu-Arg-AFC involves the coupling of the peptide sequence H-D-Val-Leu-Arg with the fluorogenic compound 7-amido-4-trifluoromethylcoumarin. The reaction typically requires the use of coupling reagents such as dicyclohexylcarbodiimide and N-hydroxysuccinimide to facilitate the formation of the peptide bond . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The final product is purified using high-performance liquid chromatography and characterized using mass spectrometry and nuclear magnetic resonance spectroscopy .

Analyse Des Réactions Chimiques

Types of Reactions

H-D-Val-Leu-Arg-AFC primarily undergoes enzymatic cleavage reactions. The compound is specifically recognized and cleaved by target proteases, resulting in the release of the fluorescent compound 7-amido-4-trifluoromethylcoumarin .

Common Reagents and Conditions

The enzymatic cleavage of this compound is typically carried out in buffered solutions at physiological pH. Common reagents used in these reactions include proteases such as kallikrein, trypsin, and thrombin .

Major Products Formed

The major product formed from the enzymatic cleavage of this compound is the fluorescent compound 7-amido-4-trifluoromethylcoumarin . This product can be detected and quantified using fluorescence spectroscopy, providing a measure of protease activity.

Applications De Recherche Scientifique

H-D-Val-Leu-Arg-AFC has a wide range of applications in scientific research:

Chemistry: Used as a fluorogenic substrate in enzymatic assays to study the activity of proteases.

Biology: Employed in cell-based assays to monitor protease activity in living cells.

Medicine: Utilized in diagnostic assays to detect protease activity in clinical samples.

Industry: Applied in the development of protease inhibitors for therapeutic use.

Mécanisme D'action

The mechanism of action of H-D-Val-Leu-Arg-AFC involves its specific recognition and cleavage by the target protease. The protease cleaves the peptide bond between the arginine residue and the fluorogenic compound, releasing 7-amido-4-trifluoromethylcoumarin . This release results in an increase in fluorescence, which can be measured to determine protease activity .

Comparaison Avec Des Composés Similaires

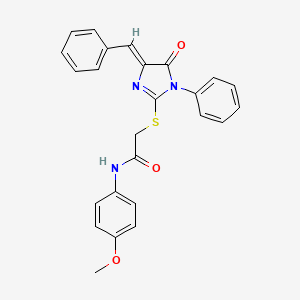

H-D-Val-Leu-Arg-AFC is unique in its ability to serve as a fluorogenic substrate for a wide range of proteases. Similar compounds include:

H-D-Phe-Pip-Arg-AFC: Another fluorogenic substrate used to measure protease activity.

H-D-Pro-Phe-Arg-AFC: Used in similar applications but with different protease specificity.

H-D-Leu-Arg-AFC: A simpler substrate with fewer amino acid residues.

This compound stands out due to its specific peptide sequence, which provides high specificity and sensitivity for certain proteases .

Propriétés

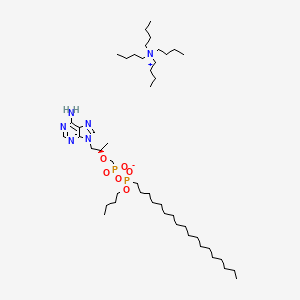

Formule moléculaire |

C27H38F3N7O5 |

|---|---|

Poids moléculaire |

597.6 g/mol |

Nom IUPAC |

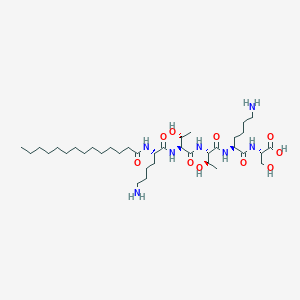

(2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-N-[(2S)-5-(diaminomethylideneamino)-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]pentan-2-yl]-4-methylpentanamide |

InChI |

InChI=1S/C27H38F3N7O5/c1-13(2)10-19(37-25(41)22(31)14(3)4)24(40)36-18(6-5-9-34-26(32)33)23(39)35-15-7-8-16-17(27(28,29)30)12-21(38)42-20(16)11-15/h7-8,11-14,18-19,22H,5-6,9-10,31H2,1-4H3,(H,35,39)(H,36,40)(H,37,41)(H4,32,33,34)/t18-,19-,22+/m0/s1 |

Clé InChI |

TZVXRHVBYKVNOR-CNNODRBYSA-N |

SMILES isomérique |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)[C@@H](C(C)C)N |

SMILES canonique |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C(C(C)C)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-[[(2R)-2-[[(3S)-3-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-2-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoic acid](/img/structure/B12382592.png)

![2-[(4-methoxyanilino)methyl]-N-(4-methoxyphenyl)benzo[h]quinolin-4-amine](/img/structure/B12382603.png)